molecular formula C6H9N3O2 B14060869 methyl 2-amino-1-methyl-1H-imidazole-4-carboxylate

methyl 2-amino-1-methyl-1H-imidazole-4-carboxylate

Cat. No.: B14060869
M. Wt: 155.15 g/mol
InChI Key: LSCNCTBRAYIYQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-amino-1-methyl-1H-imidazole-4-carboxylate is a heterocyclic compound that belongs to the imidazole family Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-1-methyl-1H-imidazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of an amido-nitrile with a suitable reagent under controlled conditions. For example, the cyclization of amido-nitriles in the presence of nickel catalysts can yield substituted imidazoles .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes, starting from readily available raw materials. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product. Specific details on industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-1-methyl-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce a wide range of functionalized imidazole derivatives .

Scientific Research Applications

Methyl 2-amino-1-methyl-1H-imidazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-amino-1-methyl-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivative being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other substituted imidazoles, such as:

Uniqueness

Methyl 2-amino-1-methyl-1H-imidazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its amino and carboxylate groups make it a versatile intermediate for further functionalization, enhancing its utility in various applications .

Properties

Molecular Formula

C6H9N3O2

Molecular Weight

155.15 g/mol

IUPAC Name

methyl 2-amino-1-methylimidazole-4-carboxylate

InChI

InChI=1S/C6H9N3O2/c1-9-3-4(5(10)11-2)8-6(9)7/h3H,1-2H3,(H2,7,8)

InChI Key

LSCNCTBRAYIYQT-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(N=C1N)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.